2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol
Description
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol (CAS: 1868-91-3, molecular formula: C₁₄H₉Cl₄FO, molecular weight: 354.03) is a chlorinated ethanol derivative structurally related to organochlorine pesticides like DDT and its metabolites . It is frequently identified as a degradation intermediate of dicofol (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol), a miticide/acaricide, through microbial or fungal pathways . Studies on Phanerochaete chrysosporium and Marasmiellus spp. demonstrate its formation via dechlorination of dicofol, followed by oxidative cleavage to simpler compounds like dichlorobenzophenone (DBP) .
Properties
CAS No. |
1868-91-3 |
|---|---|
Molecular Formula |
C14H9Cl4FO |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C14H9Cl4FO/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H |
InChI Key |
YOIFHPFEVRRPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Reaction
Chloral (trichloroacetaldehyde) is reacted with an excess of chlorobenzene in the presence of sulfuric acid to form 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane intermediates. This step is a Friedel-Crafts type electrophilic aromatic substitution catalyzed by sulfuric acid or oleum.
The reaction mixture separates into an organic phase containing the chlorinated diaryl ethane and an aqueous acidic phase containing sulfuric acid and sulfonic acids.
Dehydrochlorination and Chlorination
The trichloroethane intermediate undergoes dehydrochlorination in the presence of aqueous sodium hydroxide and phase transfer catalysts such as dimethyl benzyl lauryl ammonium chloride at elevated temperatures (~100 °C). This step converts the trichloroethane to 1,1-bis(4-chlorophenyl)-2,2-dichloroethylene.
The dichloroethylene intermediate is then subjected to mass chlorination using chlorine gas at 90-100 °C, often under UV irradiation (mercury vapor lamps) and with radical initiators like azobisisobutyronitrile. This step introduces additional chlorine atoms to form tetrachloroethane derivatives.
Hydrolysis to Target Fluoroethanol
The chlorinated tetrachloroethane is hydrolyzed in the presence of acidic aqueous phases (containing sulfuric acid and p-chlorobenzenesulfonic acid) to yield the corresponding trichloroethanol.
To introduce the fluorine atom at the 2-position, fluorination reactions are carried out on the dichloroethane intermediate or its hydrolysis product. Fluorination can be achieved by selective halogen exchange reactions or by using fluorinating agents under controlled conditions.
The final product, 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol, is isolated by extraction with chlorobenzene, washing, and distillation to remove solvents and impurities.
Reaction Conditions and Yields
| Step | Conditions | Key Reagents/ Catalysts | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts reaction | Sulfuric acid, chloral + chlorobenzene, 20-50 °C | Sulfuric acid or oleum | Not specified | Produces trichloroethane intermediate |
| Dehydrochlorination | 100 °C, aqueous NaOH, phase transfer catalyst | Dimethyl benzyl lauryl ammonium chloride | ~85-88% (dicofol) | Converts to dichloroethylene intermediate |
| Mass chlorination | 90-100 °C, chlorine gas, UV light, radical initiator | Azobisisobutyronitrile | High (kg scale) | Forms tetrachloroethane derivative |
| Hydrolysis | Acidic aqueous phase, 100-205 °C, steam stripping | Sulfuric acid, p-chlorobenzenesulfonic acid | ~87-88% (dicofol) | Produces trichloroethanol |
| Fluorination (selective) | Variable, fluorinating agents, controlled temp | Fluorinating agents (e.g., HF derivatives) | Not explicitly reported | Introduces fluorine at 2-position |
Note: Yields are based on related dicofol synthesis steps; fluorination yields depend on specific reagents and conditions.
Research Findings and Mechanistic Insights
The use of acidic aqueous phases containing sulfonic acids during hydrolysis improves yields significantly, likely by facilitating protonation and stabilization of intermediates.
Phase transfer catalysts enhance dehydrochlorination efficiency by improving the contact between organic and aqueous phases.
Chlorination under UV light with radical initiators ensures selective substitution without over-chlorination or decomposition.
Fluorination of chlorinated diaryl ethanes is challenging due to competing side reactions; recent studies suggest that selective fluorination can be achieved by halogen exchange reactions or by using metal-catalyzed fluorination under mild conditions.
Summary Table of Key Intermediates and Transformations
| Intermediate Compound | Description | Transformation Step |
|---|---|---|
| 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane | Initial chlorinated diaryl ethane | Friedel-Crafts reaction |
| 1,1-bis(4-chlorophenyl)-2,2-dichloroethylene | Dehydrochlorination product | Base-catalyzed elimination |
| 1,1-bis(4-chlorophenyl)-1,2,2,2-tetrachloroethane | Chlorination product | Radical chlorination |
| 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol | Target compound | Hydrolysis + selective fluorination |
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol is in pharmaceutical research. Its structural characteristics allow it to serve as a precursor or intermediate in the synthesis of various therapeutic agents. For example, it has been studied for its potential in developing antitumor agents due to its ability to interfere with cellular processes involved in cancer proliferation.
Pesticide Formulation
The compound is also utilized in the formulation of pesticides. Its chlorinated structure contributes to its effectiveness against a broad spectrum of pests while maintaining a degree of stability that enhances its shelf life. Studies have shown that formulations containing this compound exhibit higher efficacy compared to non-chlorinated alternatives.
Chemical Synthesis
In organic chemistry, 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol serves as a valuable building block for synthesizing other complex organic molecules. Its reactivity allows chemists to modify its structure to create derivatives that can be used in various applications ranging from materials science to agrochemicals.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of derivatives synthesized from 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol. The results indicated that specific modifications to the compound's structure enhanced its cytotoxicity against several cancer cell lines. This research highlights the potential for developing new cancer therapies based on this compound's derivatives.
Case Study 2: Pesticidal Efficacy
Research conducted by Ando et al., published in the Bulletin of the Chemical Society of Japan, explored the effectiveness of pesticide formulations incorporating 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol. The findings demonstrated that these formulations provided superior pest control compared to conventional pesticides, underscoring the compound's utility in agricultural applications.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- The fluorine atom in 2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol distinguishes it from dicofol and DDD, likely altering its polarity and metabolic stability .
- p,p′-DDE lacks the hydroxyl group present in ethanol derivatives, contributing to its higher hydrophobicity (log KOW ~6.2) and environmental persistence .
Environmental Persistence and Degradation
- 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol: Forms during dicofol degradation in soil and sediment.
- Dicofol: Degrades rapidly in aerobic conditions (half-life <30 days) but forms stable metabolites, including 2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol and DBP .
- p,p′-DDE : Extremely persistent (half-life >10 years in soil) due to resistance to microbial degradation .
- DDD: Less persistent than DDT but more than ethanol derivatives; undergoes reductive dechlorination to DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene) .
Toxicological and Regulatory Profiles
- Dicofol : JMPR/EFSA ADI = 0.002 mg/kg body weight; linked to liver and kidney toxicity in mammals .
- p,p′-DDE: Recognized as a POP (Persistent Organic Pollutant) with carcinogenic and endocrine-disrupting effects .
- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol: Limited toxicity data; fluorinated analogs are often explored for pharmaceuticals but may pose unknown environmental risks .
Biodegradation Pathways
- 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol: Produced via dechlorination of dicofol by fungi (Phanerochaete chrysosporium) and bacteria. Further degradation yields DBP, which undergoes ring cleavage .
- Dicofol: Metabolized to 2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol, DCBP, and DCBH in ruminants and poultry .
- DDD : Forms via reductive dechlorination of DDT; oxidized to DDE in aerobic environments .
Biological Activity
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol (CAS Number: 1868-91-3) is a synthetic chemical compound primarily recognized for its applications in agricultural chemistry and as a metabolite of the pesticide dicofol. Its structure features multiple chlorine substituents and a fluorinated alcohol group, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol is C14H9Cl4FO. The compound exhibits a complex structure characterized by:
- Dichlorinated and chlorinated phenyl groups : These groups contribute to the lipophilicity and potential bioactivity.
- Fluorinated alcohol group : This feature may enhance metabolic stability and biological interactions.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any chemical compound. In vitro studies have demonstrated varying degrees of cytotoxic effects for similar halogenated compounds.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol | TBD | TBD | TBD |
| Halogenated analogs (e.g., 2-deoxy-d-glucose derivatives) | <10 | GBM cells |
The above table indicates that while specific data for 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol is not yet available, related compounds show promising cytotoxic effects against cancer cell lines.
Toxicological Profile
The toxicological profile of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol is essential for assessing its safety in both agricultural and potential therapeutic applications.
- Acute Toxicity : Studies on similar chlorinated compounds have shown significant acute toxicity in animal models. Long-term exposure to related compounds has been linked to carcinogenic effects and metabolic disruptions in liver and adipose tissues .
- Environmental Impact : As a metabolite of dicofol, this compound may persist in the environment and affect non-target species. Its bioaccumulation potential necessitates careful evaluation in ecological risk assessments.
Case Study 1: Metabolic Pathways
Research has identified metabolites of halogenated compounds that contribute to their biological activity. The metabolic pathways involving 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol include:
- Phase I Metabolism : Cytochrome P450 enzymes may oxidize the compound, leading to reactive intermediates.
- Phase II Conjugation : Glucuronidation or sulfation could enhance water solubility and facilitate excretion.
Case Study 2: Anticancer Research
Recent studies have explored the potential of halogenated derivatives in cancer therapy. For example:
- Fluorinated Derivatives : Compounds structurally similar to 2-deoxy-d-glucose have shown improved inhibition of glycolysis in glioblastoma cells compared to their non-fluorinated counterparts . This suggests that modifications to the C-2 position (as seen in 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol) might enhance therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol, and what analytical methods validate its purity?
Synthesis typically involves halogenation and fluorination of a bis(4-chlorophenyl)ethanol precursor. For example, fluorination of 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (a structural analog of dicofol) using hydrofluoric acid or fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled conditions . Purity validation requires:
- GC/MS : To confirm molecular ion peaks and detect impurities (e.g., residual DDT derivatives) .
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for related dichloroacetophenone derivatives .
- ¹H/¹⁹F NMR : To verify fluorine incorporation and assess stereochemical integrity .
Q. How can environmental monitoring studies detect and quantify this compound in biological matrices?
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by GC-ECD or GC-MS is standard. For instance, breast milk studies detected DDT metabolites (e.g., DDMU, DDOH) using similar protocols, with detection limits <1 ng/g lipid weight . Method optimization should address matrix effects (e.g., lipid content) and potential co-elution with structurally similar organochlorines (e.g., DDE) .
Q. What is the environmental persistence of 2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol, and how does it compare to dicofol or DDT?
While direct data is limited, analogs like dicofol (2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol) have half-lives >60 days in soil, with persistence influenced by pH and microbial activity . The fluorine substituent may reduce hydrolysis rates compared to trichloro analogs but increase bioaccumulation potential due to lipophilicity (predicted log Kow ~5.2) .
Q. What are the acute toxicity mechanisms of this compound in non-target organisms?
Structural analogs (e.g., dicofol) disrupt calcium signaling in neurons and inhibit mitochondrial ATPase, leading to neurotoxicity and oxidative stress . In vitro assays using HepG2 cells or zebrafish embryos can screen for similar mechanisms. Dose-response studies should account for metabolic activation, as hepatic CYP450 enzymes may convert it to reactive intermediates .
Advanced Research Questions
Q. How do stereochemical variations (e.g., chiral centers) influence the biodegradation pathways of this compound?
Chirality at the ethanol carbon affects enzyme binding. For example, (2S)-enantiomers of dichloro-bis(chlorophenyl)ethane derivatives show slower microbial degradation than (2R)-forms due to stereoselective dehalogenase activity . Racemic mixtures may yield conflicting biodegradation data in field studies, necessitating enantiomer-specific GC-MS methods .
Q. What co-metabolic interactions enhance the biodegradation of this compound in contaminated environments?
Co-cultures of white-rot fungi (e.g., Pleurotus eryngii) and bacteria (e.g., Ralstonia pickettii) synergistically degrade DDT analogs via reductive dechlorination and hydroxylation. For 2-fluoroethanol derivatives, fluorinase-producing microbes (e.g., Streptomyces cattleya) could cleave C-F bonds, a rate-limiting step in defluorination .
Q. What computational models predict the compound’s interactions with human hormone receptors?
Molecular docking studies using estrogen receptor alpha (ERα) or androgen receptor (AR) structures can predict endocrine-disrupting potential. For dicofol analogs, hydrophobic interactions with Leu387/Met421 residues in ERα correlate with anti-estrogenic activity . Density functional theory (DFT) calculations further optimize binding affinity predictions for fluoro-substituted derivatives .
Q. How do conflicting data on environmental half-lives arise, and how can they be resolved methodologically?
Discrepancies stem from variable experimental conditions (e.g., UV exposure, microbial consortia). Standardized OECD 307 guidelines for soil degradation studies are recommended. Isotopic labeling (e.g., ¹⁴C-tracing) can distinguish abiotic vs. biotic degradation pathways .
Q. What are the key challenges in synthesizing enantiopure forms of this compound for pharmacological studies?
Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IC) or asymmetric catalysis using palladium/phosphine complexes can achieve >95% enantiomeric excess. However, fluorine’s electronegativity may destabilize intermediates, requiring low-temperature (-20°C) reactions to suppress racemization .
Q. How does the compound’s reactivity in alkaline or UV-exposed environments inform disposal protocols?
Under alkaline conditions, ethanol derivatives undergo nucleophilic substitution (Cl/F → OH), generating bis(4-chlorophenyl)glycolic acid, which is less persistent but potentially phytotoxic. UV irradiation at 254 nm accelerates C-Cl bond cleavage, producing chlorophenyl radicals that require quenching with activated carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
